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Compound of Interest

Compound Name: 3-(4-Chlorophenoxy)propanenitrile

CAS No.: 46125-42-2

Cat. No.: B1360037

Get Quote

Executive Summary
3-(4-Chlorophenoxy)propanenitrile (CAS 46125-42-2) represents a critical "linker" scaffold in

medicinal chemistry and materials science. Structurally, it serves as a robust ether-linked

spacer between a lipophilic aromatic moiety and a polar, reactive nitrile terminus. This molecule

is a frequent intermediate in the synthesis of phenoxy-alkanoic acids (via hydrolysis) and

phenoxy-propylamines (via reduction), classes of compounds relevant to PPAR agonists

(fibrates) and antihistamines.

This guide provides a definitive technical framework for the synthesis, structural confirmation,

and quality control of this compound, prioritizing atom-economical methodologies and self-

validating analytical protocols.

Retrosynthetic Analysis & Synthetic Strategy
To synthesize 3-(4-Chlorophenoxy)propanenitrile with high purity and scalability, we evaluate

two primary routes. The choice of pathway is dictated by "Green Chemistry" principles and
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atom economy.

Route A: Williamson Ether Synthesis (Classical)
Reagents: 4-Chlorophenol + 3-Bromopropanenitrile + Base (

).

Drawbacks: Generates stoichiometric salt waste (KBr); 3-bromopropanenitrile is a potent

alkylating agent (lachrymator) and susceptible to elimination (forming acrylonitrile) under

basic conditions.

Route B: Michael Addition / Cyanoethylation (Preferred)
Reagents: 4-Chlorophenol + Acrylonitrile + Catalytic Base (Triton B).

Advantages: 100% Atom economy (addition reaction), catalytic waste only, scalable.

Selection:Route B is the industry standard for cyanoethylation of phenols and is the protocol

detailed below.

Experimental Protocol: Catalytic Cyanoethylation
This protocol utilizes benzyltrimethylammonium hydroxide (Triton B) as a phase-transfer

catalyst and base to facilitate the nucleophilic attack of the phenoxide on the acrylonitrile

Michael acceptor.

Reaction Mechanism & Workflow
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Figure 1: Synthetic workflow for the cyanoethylation of 4-chlorophenol via Michael Addition.

Step-by-Step Methodology
Setup: In a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and

magnetic stirrer, charge 4-chlorophenol (12.86 g, 100 mmol) and Acrylonitrile (26.5 g, 500

mmol). Note: Excess acrylonitrile serves as both reactant and solvent.

Catalysis: Add Triton B (benzyltrimethylammonium hydroxide, 40% in MeOH) (2.0 mL)

dropwise. An exotherm may be observed.[1]

Reaction: Heat the mixture to reflux (approx. 77°C) for 20–24 hours. Monitor via TLC (Silica;

Hexane:EtOAc 4:1). The limiting reagent (phenol) should disappear.

Workup:

Cool the mixture to room temperature.

Evaporate excess acrylonitrile under reduced pressure (Rotavap) into a trapped flask

(Safety: Acrylonitrile is toxic).

Dissolve the residue in diethyl ether (100 mL).

Wash with 10% NaOH (2 x 50 mL) to remove unreacted phenol (critical for purity).

Wash with water (50 mL) and brine (50 mL).

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Purification: The crude residue is typically an off-white solid. Recrystallize from

Ethanol/Water (9:1) to yield white crystalline needles.

Target Yield: 85-92%

Physical State: White crystalline solid
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Melting Point: 46–49 °C [1][2]

Structural Elucidation & Characterization
The confirmation of structure relies on a "Triad of Evidence": Isotopic Pattern (MS), Functional

Group Connectivity (NMR), and Bond Identification (IR).

Elucidation Logic Tree

Unknown Sample
(White Solid)
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(3:1)
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3-(4-Chlorophenoxy)propanenitrile

Peak @ ~2250 cm-1 Peak @ ~1240 cm-1

Confirmed:
Nitrile + Aryl Ether

Aromatic AA'BB'
(7.2 - 6.8 ppm)

2x Triplets
(4.2 & 2.8 ppm)

Confirmed:
p-Substituted + Propyl Chain
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Figure 2: Analytical logic tree for structural validation.
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Spectroscopic Data Summary
Infrared Spectroscopy (FT-IR)

Diagnostic Bands:

2250

(Sharp):

stretch. Absence of this peak indicates hydrolysis to amide/acid.

1245

(Strong):

asymmetric stretch.

820

: Para-substituted benzene ring out-of-plane bending.

Proton NMR (

NMR, 400 MHz,

)
The spectrum displays a distinct separation between the aromatic region and the aliphatic

chain.
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Chemical Shift
(

)

Multiplicity Integration Assignment
Mechanistic
Logic

7.26
Doublet (d,

J=9Hz)
2H Ar-H (meta to O)

Deshielded by Cl

(inductive),

shielded by

resonance.

6.85
Doublet (d,

J=9Hz)
2H Ar-H (ortho to O)

Strongly shielded

by Oxygen lone

pair resonance

(+M effect).

4.18
Triplet (t,

J=6.5Hz)
2H

Deshielded by

direct attachment

to

electronegative

Oxygen.

2.82
Triplet (t,

J=6.5Hz)
2H

Deshielded by

Nitrile anisotropy,

but less than the

ether protons.

Mass Spectrometry (GC-MS / EI)
Molecular Ion (

): m/z 181

Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 intensity

ratio between the

(181) and

(183) peaks due to natural abundance of

and
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.

Fragmentation: Loss of the cyanoethyl group (

) typically yields the chlorophenol cation at m/z 128/130.

Analytical Quality Control
For routine batch release, HPLC is the preferred method for purity assessment.

Method Parameters:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase: Isocratic Acetonitrile : Water (60:40) with 0.1% Formic Acid.

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (aromatic absorption) and 210 nm (nitrile/amide monitoring).

Retention Time: Expect elution around 4–6 minutes depending on dead volume.

Acceptance Criteria: >98.0% Area Under Curve (AUC).

Safety & Handling
Nitrile Hazard: While less volatile than acetonitrile, this compound can metabolize to release

cyanide ions in vivo. Handle in a fume hood.

Skin Absorption: Phenolic ethers can penetrate skin. Wear nitrile gloves (double gloving

recommended during synthesis).

Acrylonitrile (Reagent): Highly flammable, toxic, and carcinogenic. Use a closed system and

quench all waste streams with bleach (sodium hypochlorite) to oxidize residual

cyanide/nitriles before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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